molecular formula C16H17NO4S B2895798 2-((3-Methoxybenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate CAS No. 1062038-11-2

2-((3-Methoxybenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate

Cat. No.: B2895798
CAS No.: 1062038-11-2
M. Wt: 319.38
InChI Key: IPZWJAPYYAVXGS-UHFFFAOYSA-N
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Description

2-((3-Methoxybenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .

Preparation Methods

The synthesis of 2-((3-Methoxybenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate typically involves the reaction of 3-methoxybenzylamine with 5-methylthiophene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Chemical Reactions Analysis

2-((3-Methoxybenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-((3-Methoxybenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

2-((3-Methoxybenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-11-6-7-14(22-11)16(19)21-10-15(18)17-9-12-4-3-5-13(8-12)20-2/h3-8H,9-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZWJAPYYAVXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OCC(=O)NCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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